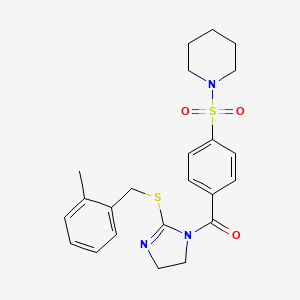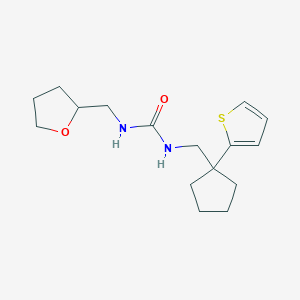
1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea” is a complex organic molecule that contains a tetrahydrofuran ring, a thiophene ring, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydrofuran ring, a thiophene ring, and a urea group . The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure . Without more information, it’s difficult to provide a detailed analysis .科学的研究の応用
Conformational Adjustments and Assembly
Studies on urea and thiourea derivatives, including similar compounds, have shown significant insights into their conformational adjustments and self-assembly behaviors. For example, research on conformational adjustments over synthons of urea and thiourea-based assemblies explored the intramolecular hydrogen-bonded synthon and isosteric homodimeric hydrogen bonded synthons in their respective self-assemblies. Such understanding aids in the development of advanced materials with tailored properties (Phukan & Baruah, 2016).
Interaction with Anions and Enantioselectivity
Another area of interest is the interaction of urea derivatives with anions and their application in enantioselective processes. Research demonstrated the synthesis of non-racemic atropisomeric urea derivatives and their binding properties with amino-acid derivatives, highlighting the potential of these compounds in chiral discrimination and organocatalysis (Roussel et al., 2006).
Antimicrobial Activity and Cytotoxicity
Urea derivatives have also been evaluated for their antimicrobial activities and cytotoxicity against various pathogens and cancer cell lines. For instance, novel urea derivatives demonstrated promising antimicrobial activity and moderate to good cytotoxicity, showcasing their potential in pharmaceutical applications (Shankar et al., 2017).
Fluoride Interaction and Proton Transfer
The interaction of urea derivatives with fluoride ions has been studied, revealing mechanisms of incipient and definitive proton transfer. This research is crucial for understanding the chemical behavior of these compounds in various environments and their potential applications in catalysis and material science (Boiocchi et al., 2004).
Synthesis and Applications in Organic Chemistry
The synthetic versatility of tetrahydrofuran and related urea derivatives makes them valuable intermediates in organic synthesis. Studies on their synthesis, structural characterization, and computational analysis contribute to the development of new compounds with potential applications in chemical synthesis, drug design, and material science (Alabi et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[(1-thiophen-2-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-15(17-11-13-5-3-9-20-13)18-12-16(7-1-2-8-16)14-6-4-10-21-14/h4,6,10,13H,1-3,5,7-9,11-12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIALIRAHDWBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCC2CCCO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

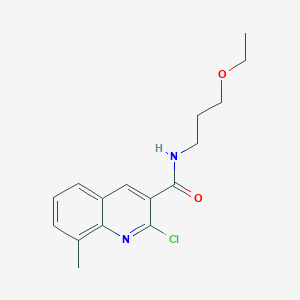

![(E)-2-cyano-3-(3-methoxyphenyl)-N-[2-morpholin-4-yl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2444615.png)

![N-(3-cyanothiolan-3-yl)-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2444619.png)
dimethylsilane](/img/structure/B2444621.png)
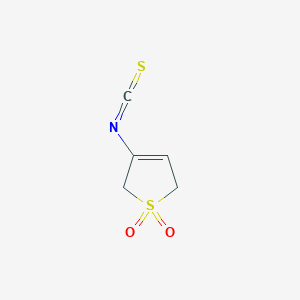
![3-(3,5-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2444624.png)
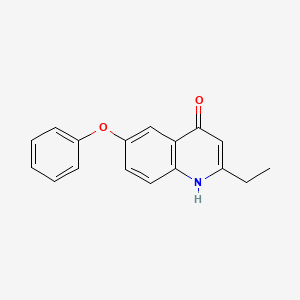
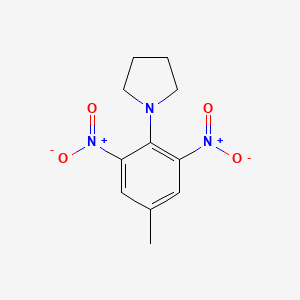
![(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2444627.png)
![3-(2-Furylmethylthio)-1-(2-thienyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2444628.png)
